molecular formula C22H26Cl2N2O3S B3503392 N-[(3,4-DICHLOROPHENYL)METHYL]-4-METHYL-N-[2-(4-METHYLPIPERIDIN-1-YL)-2-OXOETHYL]BENZENE-1-SULFONAMIDE

N-[(3,4-DICHLOROPHENYL)METHYL]-4-METHYL-N-[2-(4-METHYLPIPERIDIN-1-YL)-2-OXOETHYL]BENZENE-1-SULFONAMIDE

Cat. No.: B3503392
M. Wt: 469.4 g/mol
InChI Key: SXSPLTXDELUSTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3,4-DICHLOROPHENYL)METHYL]-4-METHYL-N-[2-(4-METHYLPIPERIDIN-1-YL)-2-OXOETHYL]BENZENE-1-SULFONAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, biology, and industrial processes. This compound is characterized by its unique structure, which includes a dichlorophenyl group, a piperidine ring, and a sulfonamide group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,4-DICHLOROPHENYL)METHYL]-4-METHYL-N-[2-(4-METHYLPIPERIDIN-1-YL)-2-OXOETHYL]BENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3,4-dichlorobenzyl chloride with 4-methylpiperidine in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with a sulfonyl chloride derivative under controlled conditions to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-[(3,4-DICHLOROPHENYL)METHYL]-4-METHYL-N-[2-(4-METHYLPIPERIDIN-1-YL)-2-OXOETHYL]BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-[(3,4-DICHLOROPHENYL)METHYL]-4-METHYL-N-[2-(4-METHYLPIPERIDIN-1-YL)-2-OXOETHYL]BENZENE-1-SULFONAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(3,4-DICHLOROPHENYL)METHYL]-4-METHYL-N-[2-(4-METHYLPIPERIDIN-1-YL)-2-OXOETHYL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways and inhibition of key enzymes .

Comparison with Similar Compounds

Similar Compounds

  • N-[(3,5-DICHLOROPHENYL)METHYL]-4-METHYL-N-[2-(4-METHYLPIPERIDIN-1-YL)-2-OXOETHYL]BENZENE-1-SULFONAMIDE
  • N-[(3,4-DICHLOROPHENYL)METHYL]-4-METHYL-N-[2-(4-METHYLPIPERIDIN-1-YL)-2-OXOETHYL]BENZENE-1-SULFONAMIDE

Uniqueness

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. Its dichlorophenyl group and piperidine ring contribute to its stability and reactivity, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

N-[(3,4-dichlorophenyl)methyl]-4-methyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26Cl2N2O3S/c1-16-3-6-19(7-4-16)30(28,29)26(14-18-5-8-20(23)21(24)13-18)15-22(27)25-11-9-17(2)10-12-25/h3-8,13,17H,9-12,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXSPLTXDELUSTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CN(CC2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(3,4-DICHLOROPHENYL)METHYL]-4-METHYL-N-[2-(4-METHYLPIPERIDIN-1-YL)-2-OXOETHYL]BENZENE-1-SULFONAMIDE
Reactant of Route 2
Reactant of Route 2
N-[(3,4-DICHLOROPHENYL)METHYL]-4-METHYL-N-[2-(4-METHYLPIPERIDIN-1-YL)-2-OXOETHYL]BENZENE-1-SULFONAMIDE
Reactant of Route 3
N-[(3,4-DICHLOROPHENYL)METHYL]-4-METHYL-N-[2-(4-METHYLPIPERIDIN-1-YL)-2-OXOETHYL]BENZENE-1-SULFONAMIDE
Reactant of Route 4
Reactant of Route 4
N-[(3,4-DICHLOROPHENYL)METHYL]-4-METHYL-N-[2-(4-METHYLPIPERIDIN-1-YL)-2-OXOETHYL]BENZENE-1-SULFONAMIDE
Reactant of Route 5
N-[(3,4-DICHLOROPHENYL)METHYL]-4-METHYL-N-[2-(4-METHYLPIPERIDIN-1-YL)-2-OXOETHYL]BENZENE-1-SULFONAMIDE
Reactant of Route 6
Reactant of Route 6
N-[(3,4-DICHLOROPHENYL)METHYL]-4-METHYL-N-[2-(4-METHYLPIPERIDIN-1-YL)-2-OXOETHYL]BENZENE-1-SULFONAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.